
cr4056
Vue d'ensemble
Description
CR4056 est un ligand du récepteur de l’imidazoline-2 de première classe avec une activité analgésique puissante. Il est connu pour son tropisme vers le système nerveux central et a montré son efficacité dans un large éventail de modèles animaux de douleur basés sur des maladies. This compound est considéré comme l’un des analgésiques non opiacés les plus efficaces jamais décrits .
Méthodes De Préparation
Les voies de synthèse et les conditions réactionnelles de CR4056 ne sont pas détaillées de manière exhaustive dans les sources accessibles au public. Il est connu que this compound est une petite molécule conçue pour l’administration orale . Les méthodes de production industrielle impliquent probablement des techniques de synthèse organique standard, mais les détails spécifiques sont la propriété des développeurs.
Analyse Des Réactions Chimiques
CR4056 subit diverses réactions chimiques, notamment :
Oxydation et réduction : Ces réactions sont courantes dans les voies métaboliques de this compound.
Réactions de substitution : this compound peut subir des réactions de substitution, en particulier en présence de réactifs spécifiques.
Réactifs et conditions courants : Les réactifs et les conditions exacts utilisés dans ces réactions ne sont pas détaillés publiquement, mais des réactifs et des conditions de chimie organique standard sont probablement utilisés.
Produits principaux : Les principaux produits formés à partir de ces réactions sont généralement des métabolites qui sont étudiés plus avant pour leurs propriétés pharmacocinétiques.
Applications de la recherche scientifique
This compound a une large gamme d’applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier les ligands du récepteur de l’imidazoline-2.
Biologie : Investigated for its effects on various biological pathways, including pain modulation and neuroprotection.
Médecine : Potentiel démontré dans le traitement de la douleur chronique, en particulier dans des affections comme l’arthrose. .
Applications De Recherche Scientifique
Efficacy in Pain Models
Numerous studies have demonstrated the effectiveness of CR4056 in various animal models of pain:
- Chronic Inflammatory Pain : In rat models induced by complete Freund's adjuvant, this compound significantly reduced pain responses at doses ranging from 6 to 60 mg/kg .
- Neuropathic Pain : The compound has shown efficacy in models of diabetic neuropathy and fibromyalgia, indicating its potential as a treatment for chronic pain conditions .
- Synergistic Effects : Research indicates a synergistic analgesic effect when this compound is combined with morphine, improving the safety profile compared to morphine alone .
Clinical Applications
This compound has progressed into clinical trials, showcasing promising results:
- Phase II Clinical Trials : In trials involving patients with knee osteoarthritis, this compound effectively reduced pain levels, highlighting its potential as a first-in-class analgesic .
- Neuroprotective Effects : Recent studies suggest that this compound may also possess neuroprotective properties, beneficial in conditions like Alzheimer's disease by improving neuroinflammation and spatial memory in mouse models .
Case Study 1: Chronic Pain Management
In a controlled study involving rats with induced chronic inflammatory pain, this compound was administered at varying doses. Results indicated a dose-dependent reduction in pain behavior, confirming its analgesic properties without the side effects commonly associated with opioid treatments.
Case Study 2: Osteoarthritis Treatment
A double-blind clinical trial assessed the efficacy of this compound in patients suffering from knee osteoarthritis. Participants receiving this compound reported significant pain relief compared to those on placebo, demonstrating its potential for widespread clinical use in managing osteoarthritis-related pain.
Data Summary
The following table summarizes key findings regarding the applications of this compound:
Application Area | Findings |
---|---|
Chronic Inflammatory Pain | Significant reduction in pain response in rat models (6-60 mg/kg) |
Neuropathic Pain | Effective in diabetic neuropathy and fibromyalgia models |
Clinical Trials | Phase II trials showed effective pain reduction in knee osteoarthritis patients |
Neuroprotective Effects | Beneficial effects on neuroinflammation and spatial memory in Alzheimer's disease models |
Mécanisme D'action
CR4056 exerce ses effets en agissant comme un ligand pour le récepteur de l’imidazoline-2. Cette interaction facilite les voies inhibitrices de la douleur noradrénergiques, fournissant des effets analgésiques puissants. This compound inhibe également la phosphorylation induite par l’inflammation et la translocation membranaire de la protéine kinase C epsilon dans les neurones sensoriels, contribuant à ses propriétés analgésiques .
Comparaison Avec Des Composés Similaires
CR4056 est unique en raison de son statut de première classe en tant que ligand du récepteur de l’imidazoline-2 avec une activité analgésique puissante. Les composés similaires comprennent :
2-BFI : Un autre ligand du récepteur de l’imidazoline-2 utilisé dans la recherche.
BU224 : Connu pour ses propriétés neuroprotectrices.
Phényzoline : Un autre composé qui interagit avec les récepteurs de l’imidazoline.
This compound se distingue par ses recherches approfondies et ses applications thérapeutiques potentielles dans la gestion de la douleur et les maladies neurodégénératives .
Activité Biologique
CR4056 is a selective imidazoline-2 (I2) receptor ligand that has garnered attention for its potent analgesic properties and potential therapeutic applications in various pain conditions and neurodegenerative diseases. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in pain models, and implications for treating conditions like osteoarthritis and Alzheimer's disease.
This compound primarily interacts with the I2 receptors and has shown significant modulation of N-methyl-D-aspartate (NMDA) receptor activity, which is critical in pain transmission and neuroprotection.
- NMDA Receptor Modulation : this compound inhibits NMDA-mediated currents in neuronal cultures, demonstrating a dose-dependent effect with an IC50 value of 5.3 ± 0.1 µM. This inhibition is reversible and non-competitive, suggesting that this compound interacts with the glycine site on the NMDA receptor .
- PKCε Translocation Inhibition : In studies involving dorsal root ganglia neurons, this compound was found to inhibit the translocation of protein kinase C epsilon (PKCε), a key player in pain signaling pathways. This effect was rapid and long-lasting, indicating a potential mechanism for its analgesic effects .
Efficacy in Pain Models
This compound has been evaluated in various preclinical models of pain, demonstrating robust analgesic properties:
- Inflammatory Pain Models : In the complete Freund's adjuvant (CFA) model, this compound significantly reduced mechanical hyperalgesia with an effective dose (ED50) of 5.8 mg/kg. The compound also displayed efficacy in models of capsaicin-induced neurogenic pain, completely blocking mechanical hyperalgesia at ED50 values as low as 4.1 mg/kg .
- Osteoarthritis : A phase II clinical trial assessed this compound's effectiveness in treating knee osteoarthritis pain. Patients receiving this compound showed significant reductions in pain scores compared to placebo, particularly benefiting overweight individuals .
Neuroprotective Properties
Recent studies suggest that this compound may also possess neuroprotective effects, particularly relevant in the context of Alzheimer's disease:
- Cognitive Improvement : In animal models of Alzheimer's disease, this compound has been reported to reverse cognitive impairments. This effect is attributed to its action on I2 receptors, which may enhance neuroprotection and promote cognitive function .
Summary of Research Findings
The following table summarizes key findings from various studies on this compound's biological activity:
Case Studies
- This compound in Osteoarthritis : In a randomized controlled trial involving patients with moderate to severe knee osteoarthritis, those treated with this compound reported significant improvements in their WOMAC pain scores compared to those receiving placebo over a two-week period.
- Neuroprotective Effects : In a study assessing cognitive function in 5xFAD mouse models, treatment with this compound led to improved performance in memory tasks compared to untreated controls, indicating potential utility in Alzheimer's disease management.
Propriétés
IUPAC Name |
6-imidazol-1-yl-2-phenylquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4/c1-2-4-13(5-3-1)17-19-11-14-10-15(6-7-16(14)20-17)21-9-8-18-12-21/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZGXYBGYFNSCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C3C=C(C=CC3=N2)N4C=CN=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301274308 | |
Record name | 6-(1H-Imidazol-1-yl)-2-phenylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301274308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1004997-71-0 | |
Record name | 6-(1H-Imidazol-1-yl)-2-phenylquinazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1004997-71-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | CR-4056 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1004997710 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-(1H-Imidazol-1-yl)-2-phenylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301274308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CR-4056 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9SQ1X2NPZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.